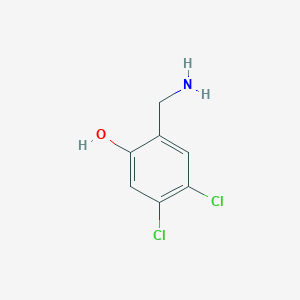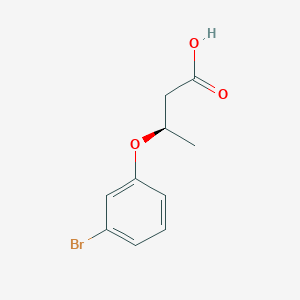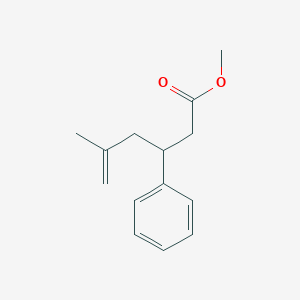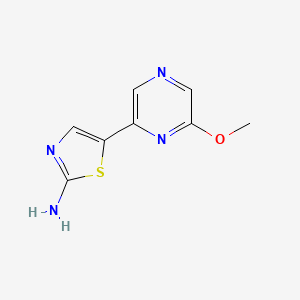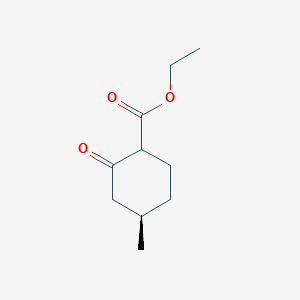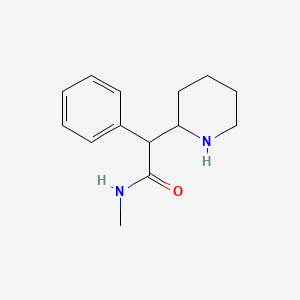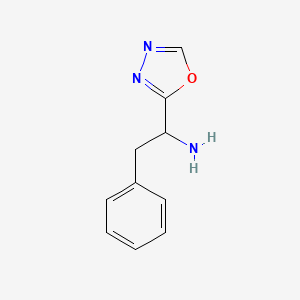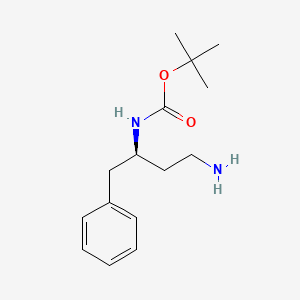
(R)-3-(Boc-amino)-4-phenyl-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Boc-amino)-4-phenyl-butanamine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-4-phenyl-butanamine typically involves the protection of the amine group with a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods
Industrial production of Boc-protected amines often involves continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity relative to batch processes. For example, using a solid Brønsted acid catalyst in a continuous flow reactor with a low-boiling solvent like tetrahydrofuran (THF) can achieve high yields of Boc-protected amines .
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-4-phenyl-butanamine undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The products depend on the electrophile used in the reaction.
Scientific Research Applications
®-3-(Boc-amino)-4-phenyl-butanamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-4-phenyl-butanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then participate in various chemical reactions, such as nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
®-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected compound used in peptide synthesis.
N-t-boc-protected amino ester analogs: These compounds are synthesized via Buchwald-Hartwig amination and are used in various chemical reactions.
Uniqueness
®-3-(Boc-amino)-4-phenyl-butanamine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in peptide synthesis and other applications.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
PNIGNRWZWINHFQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


